molecular formula C19H9Cl2N5 B3556229 1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

Cat. No.: B3556229
M. Wt: 378.2 g/mol
InChI Key: HGINXGMOEDIBIQ-UHFFFAOYSA-N
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Description

1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[1,2-a][1,3]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2-cyano-3-phenylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
  • 1-amino-2-cyano-3-(2-chlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

Uniqueness

1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and specificity. This structural feature may provide the compound with distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-amino-3-(2,3-dichlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2N5/c20-13-5-3-4-10(17(13)21)16-11(8-22)18(24)26-15-7-2-1-6-14(15)25-19(26)12(16)9-23/h1-7H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINXGMOEDIBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=C(C(=CC=C4)Cl)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 2
1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 3
1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 4
1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 5
1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 6
1-amino-2-cyano-3-(2,3-dichlorophenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

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